molecular formula C10H6N2O2S2 B1453659 5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1082291-47-1

5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1453659
CAS RN: 1082291-47-1
M. Wt: 250.3 g/mol
InChI Key: JVBZIAIVSIVPSX-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that have been studied for their potential biological activities . They have been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .


Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones has been studied using techniques such as NMR and X-ray diffraction .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can undergo various chemical reactions. For example, they can react with activated alkynes to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be predicted using in silico ADME profiling and physiochemical properties .

Scientific Research Applications

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound and its derivatives have been studied for their potential as EGFR kinase inhibitors. EGFR is a critical target in cancer therapy because its activation leads to cell proliferation. Derivatives of this compound have shown potent antitumor activity, particularly against human pulmonary carcinoma cell lines .

Organic Light-Emitting Diodes (OLEDs)

The structural motif of the compound serves as a core for developing electron-transport-type hosts in OLEDs. These hosts are designed to have high triplet energy, which is crucial for efficient electroluminescence. This application is particularly relevant for blue phosphorescent OLEDs, where the compound’s derivatives contribute to high external quantum efficiency and low efficiency roll-off .

Anti-Fibrotic Activity

Compounds with a similar thieno[2,3-d]pyrimidine backbone have been explored for their anti-fibrotic properties. They can inhibit collagen synthesis, which is a significant factor in fibrosis. By modulating the expression of key fibrotic factors like TGF-β1, these compounds could potentially be used to treat conditions like hepatic fibrosis .

Mechanism of Action

While the mechanism of action of thieno[2,3-d]pyrimidin-4(3H)-ones is not fully understood, some compounds in this class have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

properties

IUPAC Name

5-(furan-2-yl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2S2/c13-8-7-5(6-2-1-3-14-6)4-16-9(7)12-10(15)11-8/h1-4H,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBZIAIVSIVPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC3=C2C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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